REACTION_CXSMILES
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[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[C:4]([CH3:9])[C:3]=1[OH:10].C1N2CN3CN(C2)CN1C3.[C:21](O)(=[O:23])C>>[CH3:8][C:7]1[C:2]([CH3:1])=[C:3]([OH:10])[C:4]([CH3:9])=[CH:5][C:6]=1[CH:21]=[O:23]
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Name
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|
Quantity
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5 g
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Type
|
reactant
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Smiles
|
CC1=C(C(=CC=C1C)C)O
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Name
|
|
Quantity
|
2.06 g
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Type
|
reactant
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Smiles
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C1N2CN3CN1CN(C2)C3
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Name
|
|
Quantity
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20 mL
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Type
|
reactant
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Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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115 °C
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Type
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CUSTOM
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Details
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was stirred at 115° C. for 2 hrs
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The solvent (10 ml) was distilled
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Type
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ADDITION
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Details
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20% (v/v) H2SO4 (20 ml) was added
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Type
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STIRRING
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Details
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the mixture was stirred at 115° C. for 20 min
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Duration
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20 min
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Type
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ADDITION
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Details
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The mixture was then poured on ice cold water (50 ml)
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Type
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FILTRATION
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Details
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the separated solid was filtered
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Type
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WASH
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Details
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washed well with cold water (25 ml)
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Type
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CUSTOM
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Details
|
suck-dried
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Type
|
CUSTOM
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Details
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The wet cake was dried at 90° C. for 2 hrs under vacuum
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Duration
|
2 h
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Reaction Time |
2 h |
Name
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|
Type
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product
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Smiles
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CC1=C(C=O)C=C(C(=C1C)O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |